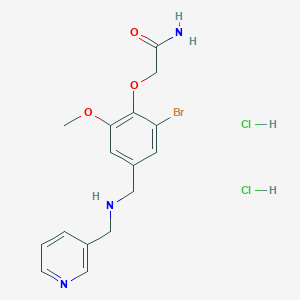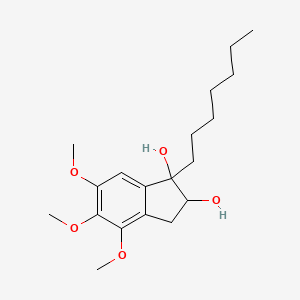
1H-Indene-1,2-diol, 1-heptyl-2,3-dihydro-4,5,6-triMethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indene-1,2-diol, 1-heptyl-2,3-dihydro-4,5,6-triMethoxy- is a complex organic compound with the molecular formula C19H30O5 This compound is characterized by its indene backbone, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring
Preparation Methods
The synthesis of 1H-Indene-1,2-diol, 1-heptyl-2,3-dihydro-4,5,6-triMethoxy- can be achieved through several synthetic routes One common method involves the alkylation of indene derivatives followed by hydroxylation and methoxylation reactionsIndustrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1H-Indene-1,2-diol, 1-heptyl-2,3-dihydro-4,5,6-triMethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride or sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1H-Indene-1,2-diol, 1-heptyl-2,3-dihydro-4,5,6-triMethoxy- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s hydroxyl and methoxy groups make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs with anti-inflammatory or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Indene-1,2-diol, 1-heptyl-2,3-dihydro-4,5,6-triMethoxy- involves its interaction with various molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar compounds to 1H-Indene-1,2-diol, 1-heptyl-2,3-dihydro-4,5,6-triMethoxy- include:
1H-Indene-1,2-diol, 2,3-dihydro-, cis-: This compound has a similar indene backbone but differs in the stereochemistry and the absence of the heptyl and methoxy groups.
1H-Indene-1,2-diol, 2,3-dihydro-, trans-: Another stereoisomer with different spatial arrangement of the hydroxyl groups.
1H-Indene, 1-hexadecyl-2,3-dihydro-: This compound has a longer alkyl chain and lacks the methoxy groups, leading to different chemical properties and applications.
Properties
Molecular Formula |
C19H30O5 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-heptyl-4,5,6-trimethoxy-2,3-dihydroindene-1,2-diol |
InChI |
InChI=1S/C19H30O5/c1-5-6-7-8-9-10-19(21)14-12-15(22-2)18(24-4)17(23-3)13(14)11-16(19)20/h12,16,20-21H,5-11H2,1-4H3 |
InChI Key |
FCZLFAPVBPVTBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1(C(CC2=C(C(=C(C=C21)OC)OC)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Pyrrolidinecarboxamide, N-[6-[2-fluoro-4-[[3-oxo-3-(phenylamino)-1-(trifluoromethyl)propyl]amino]phenoxy]-4-pyrimidinyl]-](/img/structure/B12635992.png)
![5-[2-(4,6-Dinitro-1,3-benzothiazol-2-yl)ethenyl]-N,N-dimethylfuran-2-amine](/img/structure/B12636000.png)
![tert-butyl N-[[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]carbamate](/img/structure/B12636007.png)

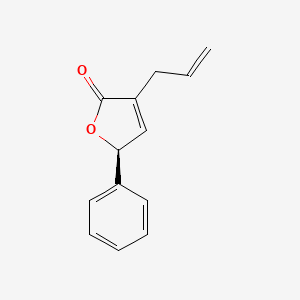
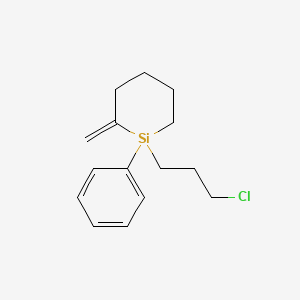
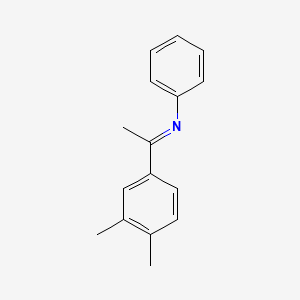

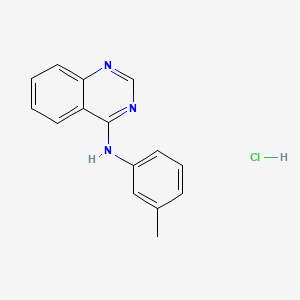
![benzenesulfonic acid;4-[(2S)-4-methylmorpholin-2-yl]phenol](/img/structure/B12636046.png)
![3-Hexyl-2-(4-hexylfuran-2-yl)-5-[5-[5-[3-hexyl-5-(3-hexylfuran-2-yl)furan-2-yl]furan-2-yl]furan-2-yl]furan](/img/structure/B12636048.png)
![2-bromo-N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]benzamide](/img/structure/B12636060.png)
